A Technical Guide to 1-(3-chlorophenyl)pyrazole-4-boronic acid: Synthesis, Properties, and Applications in Cross-Coupling Reactions
A Technical Guide to 1-(3-chlorophenyl)pyrazole-4-boronic acid: Synthesis, Properties, and Applications in Cross-Coupling Reactions
This guide provides an in-depth technical overview of 1-(3-chlorophenyl)pyrazole-4-boronic acid, a key building block for researchers and professionals in drug development and synthetic chemistry. We will delve into its fundamental properties, synthesis, and critical applications, with a focus on the mechanistic principles that guide its use in modern organic synthesis.
Core Physicochemical Properties
1-(3-chlorophenyl)pyrazole-4-boronic acid is a bifunctional organic compound featuring a substituted pyrazole ring and a boronic acid moiety. These functional groups bestow upon it the versatility to act as a cornerstone in the synthesis of complex molecular architectures.
Table 1: Key Properties of 1-(3-chlorophenyl)pyrazole-4-boronic acid
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈BClN₂O₂ | [1][2][3] |
| Molecular Weight | 222.44 g/mol | [1][3][4] |
| CAS Number | 1072945-88-0 | [1][3][4] |
| Appearance | Typically a white to off-white solid | General observation for similar compounds |
| Stability | Boronic acids can be prone to dehydration to form boroxines. For enhanced stability, especially for long-term storage, it is often converted to its pinacol ester derivative. Store in a cool, dry place.[5][6] | General chemical knowledge |
Synthesis of 1-(3-chlorophenyl)pyrazole-4-boronic acid
The synthesis of pyrazole-4-boronic acids typically proceeds from a corresponding halogenated pyrazole precursor. A common and effective method is the lithium-halogen exchange followed by quenching with a trialkyl borate.[9][10]
General Synthetic Workflow
The synthesis can be conceptualized as a two-step process starting from the readily available 4-bromo-1-(3-chlorophenyl)-1H-pyrazole.
Caption: General workflow for the synthesis of 1-(3-chlorophenyl)pyrazole-4-boronic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established procedures for analogous compounds.[9]
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Reaction Setup: To a solution of 4-bromo-1-(3-chlorophenyl)-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C in a dry ice/acetone bath.
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Lithium-Halogen Exchange: Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour at this temperature. The formation of the lithiated pyrazole intermediate is the critical step.
-
Borylation: Quench the reaction by the dropwise addition of triisopropyl borate (1.2 eq). The choice of a bulky borate ester can sometimes improve yields by minimizing side reactions.
-
Workup: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm to room temperature. The reaction is then quenched by the addition of aqueous hydrochloric acid.
-
Isolation: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude 1-(3-chlorophenyl)pyrazole-4-boronic acid can be purified by recrystallization or column chromatography.
Application in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of 1-(3-chlorophenyl)pyrazole-4-boronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl structures, which are prevalent in many pharmaceutical compounds.[4][11][12]
The general transformation is as follows:
Ar-X + (HO)₂B-Pyrazole → Ar-Pyrazole
Where Ar-X is an aryl or heteroaryl halide (or triflate) and the pyrazole is the 1-(3-chlorophenyl)pyrazol-4-yl group.
The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol for a Typical Suzuki-Miyaura Coupling
This protocol provides a general framework for coupling 1-(3-chlorophenyl)pyrazole-4-boronic acid with an aryl bromide.
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Reagents and Setup: In a reaction vessel, combine the aryl bromide (1.0 eq), 1-(3-chlorophenyl)pyrazole-4-boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%), and a base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 eq).[13]
-
Solvent: Add a solvent system, often a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water. The aqueous phase is crucial for the transmetalation step.[13]
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction Conditions: Heat the mixture to the desired temperature, typically between 80-110 °C, and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Isolation: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The resulting crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome and may require optimization for specific substrates.[8][14]
Safety and Handling
As with all laboratory chemicals, appropriate safety precautions should be taken when handling 1-(3-chlorophenyl)pyrazole-4-boronic acid and its derivatives.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[6][7]
Conclusion
1-(3-chlorophenyl)pyrazole-4-boronic acid is a valuable and versatile reagent in modern organic synthesis. Its ability to participate in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling makes it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reaction mechanisms is key to leveraging its full potential in the creation of novel and complex molecules.
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Mastering Organic Synthesis: Applications of Pyrazole Boronic Acid Pinacol Esters. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex. ElectronicsAndBooks. [Link]
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1-(3-chlorophenyl)pyrazole-4-boronic acid (C9H8BClN2O2). PubChemLite. [Link]
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Mastering Organic Synthesis: The Utility of Pyrazole Boronic Acid Pinacol Ester. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]
- Synthesis method of pyrazole-4-boronic acid pinacol ester.
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
- Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
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Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. [Link]
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1-(3-Fluorophenyl)-1H-pyrazole-4-boronic acid. MySkinRecipes. [Link]
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Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
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